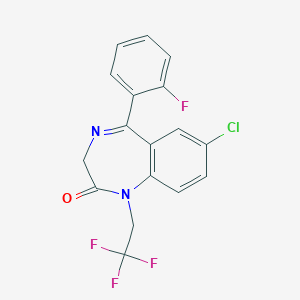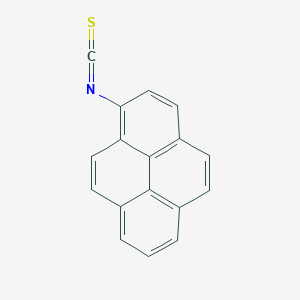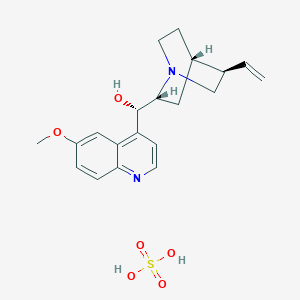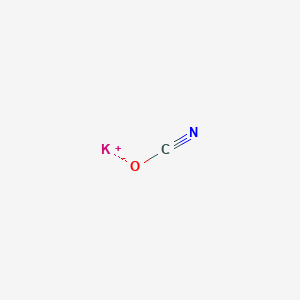
Potassium cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium cyanate, also known as potassium salt of isocyanic acid, is an inorganic compound with the chemical formula KCNO. It is a white, crystalline solid that is highly soluble in water, and is often used in laboratory and industrial settings as an oxidizing agent. This compound is also used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and as a reagent in biochemical and chemical analysis.
Scientific Research Applications
Synthesis Applications
- Cyanation of Tertiary Amines : Potassium thiocyanate, a derivative of potassium cyanate, has been used for the oxidative α-cyanation of tertiary amines, forming α-amino nitriles without requiring a catalyst or creating toxic byproducts (Wagner & Ofial, 2015).
- Cyanation of Aryl Halides : Potassium hexacyanoferrate(II) has been utilized as a cyanating agent in palladium-catalyzed cyanation, offering a safer alternative to toxic cyanide salts and showing high yields and catalyst productivities (Schareina, Zapf, & Beller, 2004).
Synthesis Optimization
- Optimization of this compound Synthesis : Research focused on optimizing the synthesis of this compound from potassium carbonate and urea, establishing conditions like reaction temperature and molar ratios for maximal yield and purity (Wu Hong & Gu He-ping, 2004).
- Potassium Ion Cationized Polyether Cyanide : The cationization of potassium ions with polyether cyanide has been explored as a cost-effective and safer alternative for oxidative cyanation of tertiary amines, offering high yields under solvent-free conditions (Panwar, Ray, & Jain, 2015).
Biological and Chemical Research
- Radio-sensitivity in Cancer Research : this compound's role in enhancing the radiosensitivity of human colorectal cancer cells has been studied, revealing its potential in cancer therapy (Yang & Chang, 2019).
- Regioselective Monocyanation : Potassium thiocyanate has been used in a metal- and solvent-free regioselective cyanation process, producing high yields without toxic byproducts (Sardarian et al., 2019).
Cyanate Quantification and Bioanalysis
- LC-MS-MS Method for Cyanate Quantification : A method for quantifying cyanate in rat plasma was developed for toxicokinetic bioanalysis, contributing to the understanding of cyanate's role as a uremic toxin (Renkecz et al., 2020).
Ultrasonic Synthesis Enhancement
- Ultrasonic Synthesis of this compound : Ultrasound has been applied to enhance the synthesis of this compound, indicating a significant increase in yield and reduction in reaction time (L. Xiao, 2003).
Mechanism of Action
Target of Action
Potassium cyanate (KOCN) is an inorganic compound that has a wide range of targets in biological systems . It has been found to interact with hemoglobin in human erythrocytes, reducing the percentage of sickled erythrocytes under certain conditions . It also has been used in veterinary medicine, where the cyanate salts and isocyanates can treat parasite diseases in both birds and mammals .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, in human erythrocytes, it prevents the sickling of hemoglobin during deoxygenization . This is achieved by the cyanate ion reacting with the N-terminal valine residues of the hemoglobin molecule, which inhibits the polymerization of deoxyhemoglobin S and thus prevents sickling .
Biochemical Pathways
This compound affects various biochemical pathways. It is involved in the detoxification of cyanate in the body, a process that is catalyzed by the enzyme cyanase . Cyanase converts cyanate to ammonia and carbon dioxide in a bicarbonate-dependent reaction . The resulting ammonia and carbon dioxide can then be assimilated into other compounds in the body .
Pharmacokinetics
It is known that this compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. Its metabolism likely involves the action of the enzyme cyanase, as mentioned above .
Result of Action
The action of this compound results in various molecular and cellular effects. In human erythrocytes, it reduces the percentage of sickled cells, thereby alleviating the symptoms of sickle cell disease . In veterinary medicine, it can help treat parasite diseases in birds and mammals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action can be affected by the hydration status of the body . Furthermore, its reactivity suggests that it can interact with other chemicals in the body, potentially leading to different effects .
Safety and Hazards
Future Directions
The structure of a thermophilic fungal cyanase has aided the creation of a mutant enzyme with enhanced catalytic activity, and such enzymes may have the potential for biotechnological applications, including biotransformation and bioremediation . Other fungal cyanases with potentially high catalytic activity could also be predicted based on the Tl-Cyn structure, as the active site region among fungal cyanases are highly conserved .
Biochemical Analysis
Biochemical Properties
Potassium cyanate interacts with various biomolecules in biochemical reactions. For instance, it has been found that cyanase, an enzyme present in many organisms, converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This indicates that this compound can participate in biochemical reactions involving enzymes like cyanase .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For instance, it has been found that this compound can inhibit germination and early seedling growth in Arabidopsis . Plants containing cyanases exhibited resistance to this compound stress, suggesting that one role of cyanases in plants is detoxification .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, the cyanide ion, CN-, which is a part of this compound, can bind to the iron atom in cytochrome C oxidase in the mitochondria of cells . This acts as an irreversible enzyme inhibitor, preventing cytochrome C oxidase from doing its job, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the peaks attributed to cyanate in Raman spectra of aqueous solutions of this compound became less intense over time, while the peaks attributed to urea, carbamate, and carbonate enhanced greatly with the passage of time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on mice, it was found that the acute oral LD50s were determined to be between 9.9 and 11.8 mg/kg . The time to death was rapid and dose-dependent, and juvenile mice had a shorter mean time to death .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, cyanide, which is a part of this compound, is produced in plant tissues as the result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of potassium cyanate can be achieved through the reaction of potassium hydroxide with urea.", "Starting Materials": ["Potassium hydroxide", "Urea"], "Reaction": [ "Dissolve urea in water to form a solution.", "Add potassium hydroxide to the solution and stir.", "Heat the mixture to 150-160°C for 2-3 hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with cold water and dry it to obtain potassium cyanate." ] } | |
| 590-28-3 | |
Molecular Formula |
CHKNO |
Molecular Weight |
82.123 g/mol |
IUPAC Name |
potassium;cyanate |
InChI |
InChI=1S/CHNO.K/c2-1-3;/h3H; |
InChI Key |
NRONKADYZCLPCM-UHFFFAOYSA-N |
Isomeric SMILES |
C(#N)[O-].[K+] |
SMILES |
C(#N)[O-].[K+] |
Canonical SMILES |
C(#N)O.[K] |
Color/Form |
White, crystalline powder Colorless crystals Tetragonal crystals |
density |
2.056 |
melting_point |
315 °C |
| 590-28-3 | |
Pictograms |
Irritant |
shelf_life |
... /Unstable/ in presence of moisture ... Slowly hydrolyzed to ammonia and potassium bicarbonate. |
solubility |
Very slightly sol in alcohol In water, 6.3X10+5 mg/L @ 10 °C |
synonyms |
KCNO KNCO KOCN potassium cyanate potassium cyanate, 13C,15N-labeled potassium cyanate, 13C-labeled potassium cyanate, 15N-labeled potassium cyanate, 18O-labeled potassium isocyanate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Potassium cyanate acts primarily through carbamylation, a process where it modifies proteins by reacting with their amino groups, particularly the N-terminal amino acids and lysine residues. [, , ] This modification can alter protein structure and function. [, ] For instance, this compound carbamylates the N-terminal valine residues of hemoglobin, increasing its affinity for oxygen. [] This alteration impacts the oxygen-carrying capacity of red blood cells, potentially affecting oxygen delivery to tissues. [, ] In other contexts, carbamylation can lead to enzyme inactivation [, ] or influence protein aggregation, as observed with crystallins in the eye lens. []
A: * Molecular formula: KOCN* Molecular weight: 81.11 g/mol* Spectroscopic data: Infrared (IR) spectroscopy is commonly employed to identify this compound. [, ] Key IR absorption bands characteristic of the cyanate ion (OCN-) include a strong band around 2170 cm-1 (asymmetric stretching vibration) and a weaker band around 1300 cm-1 (symmetric stretching vibration). []
A: While not a traditional catalyst, this compound can participate in reactions as a reagent and influence reaction outcomes. For instance, it has been shown to catalyze the transformation of 4-oxazolin-2-ones into 1-(2-oxoalkyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-triones. [] This reaction likely proceeds through the formation of N-(2-oxo-4-oxazolin-3-ylcarbonyl)-N,N′-diphenylurea derivatives as intermediates. [] Furthermore, this compound serves as a reagent in various organic synthesis reactions, including the preparation of urea derivatives [, , , ] and carbamates. [, , ]
ANone: This specific area requires further research. Current literature primarily focuses on experimental studies.
ANone: this compound should be handled with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide detailed information on handling, storage, and potential hazards. As a general guideline, minimize exposure, wear appropriate personal protective equipment, and ensure proper ventilation when handling.
ANone: Research on this compound has largely focused on its in vitro effects. More detailed studies are needed to elucidate its ADME profile and establish its in vivo efficacy.
A: this compound has shown in vitro efficacy in inhibiting erythrocyte sickling at low concentrations (0.01-0.10 M). [] Animal studies have demonstrated its potential to induce chronic inflammation in the peritoneum when injected intraperitoneally. [] Further research, particularly well-designed clinical trials, is necessary to establish its therapeutic potential and assess its safety profile in humans.
ANone: Essential resources include access to chemical databases, synthetic laboratories equipped for organic and inorganic synthesis, spectroscopic techniques like IR and NMR for characterization, and potentially computational chemistry software for modeling studies. Collaboration with research groups specializing in protein chemistry, material science, or drug development would also be beneficial.
A: Research on this compound spans disciplines like chemistry, materials science, and biology. Its use in organic synthesis has implications for drug discovery and materials development. [, , , , , , ] Furthermore, understanding its interaction with biological systems, particularly its protein-modifying properties, holds relevance for biochemistry and potentially medicine. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)




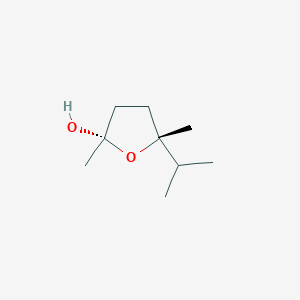
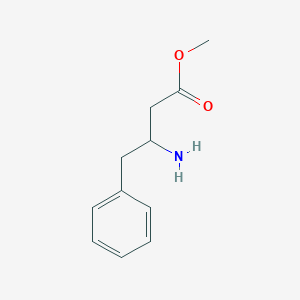

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

